N'-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide
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Overview
Description
N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the benzylidene intermediate, followed by the introduction of the ethoxy and isopropylphenoxy groups through various chemical reactions. Common reagents used in these reactions include chlorobenzyl chloride, ethoxybenzaldehyde, and isopropylphenol. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide include:
- N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-methylphenoxy)acetohydrazide
- N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-ethylphenoxy)acetohydrazide
- N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-chlorophenoxy)acetohydrazide .
Uniqueness
The presence of the isopropylphenoxy group, in particular, may enhance its biological activity and selectivity compared to similar compounds .
Properties
CAS No. |
767305-55-5 |
---|---|
Molecular Formula |
C27H29ClN2O4 |
Molecular Weight |
481.0 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C27H29ClN2O4/c1-4-32-26-15-21(7-14-25(26)34-17-20-5-10-23(28)11-6-20)16-29-30-27(31)18-33-24-12-8-22(9-13-24)19(2)3/h5-16,19H,4,17-18H2,1-3H3,(H,30,31)/b29-16+ |
InChI Key |
ORRYDWXBCYDLSK-MUFRIFMGSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C(C)C)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C(C)C)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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